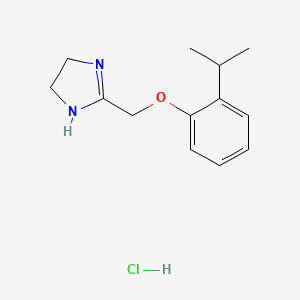

Fenoxazoline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13;/h3-6,10H,7-9H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEFCDXWSZCUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC2=NCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4846-91-7 (Parent) | |

| Record name | Fenoxazoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021370218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40943927 | |

| Record name | 2-{[2-(Propan-2-yl)phenoxy]methyl}-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21370-21-8 | |

| Record name | Fenoxazoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021370218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[2-(Propan-2-yl)phenoxy]methyl}-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENOXAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K28Y098S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for Fenoxazoline Hydrochloride

Established Synthetic Pathways for Fenoxazoline (B1208475) Hydrochloride

The primary and most established method for synthesizing Fenoxazoline involves a condensation reaction. This pathway is favored for its efficiency and the high purity of the final product.

The key precursors in the synthesis of Fenoxazoline are 2-isopropylphenol (B134262) and 2-chloromethyl-2-imidazoline.

2-isopropylphenol : This precursor provides the substituted phenolic component of the final molecule.

2-chloromethyl-2-imidazoline : This reagent contains the pre-formed imidazoline (B1206853) ring and a reactive chloromethyl group, which is essential for the subsequent condensation reaction.

An alternative approach involves the in-situ formation of the imidazoline ring using formaldehyde (B43269) and ethylenediamine (B42938) in a Mannich reaction with 2-isopropylphenol. This route forms a β-amino alcohol intermediate which then undergoes acid-catalyzed cyclization to yield the imidazoline moiety.

Here is a table summarizing the key precursors:

| Precursor Name | Chemical Formula | Role in Synthesis |

| 2-isopropylphenol | C9H12O | Provides the substituted phenoxy group. |

| 2-chloromethyl-2-imidazoline | C4H7ClN2 | Provides the imidazoline ring and reactive site. |

| Formaldehyde | CH2O | Used in an alternative pathway for ring formation. |

| Ethylenediamine | C2H8N2 | Used in an alternative pathway for ring formation. |

The final step in the primary synthetic route is a nucleophilic substitution reaction. The phenolic oxygen of 2-isopropylphenol acts as a nucleophile, attacking the electrophilic carbon of the 2-chloromethyl-2-imidazoline. This condensation reaction results in the formation of an ether linkage and the displacement of a chloride ion.

The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide (B78521) or potassium carbonate, and a polar solvent like ethanol (B145695) or methanol. Temperature control is crucial, with the reaction often maintained between 60-80°C to ensure a balance between reaction kinetics and thermal stability. Following the reaction, the free base of Fenoxazoline is converted to its hydrochloride salt by treatment with hydrochloric acid.

The following table outlines the key parameters of the final reaction stage:

| Parameter | Description |

| Reaction Type | Nucleophilic Substitution (Condensation) |

| Catalyst | Sodium hydroxide or Potassium carbonate |

| Solvent | Ethanol or Methanol |

| Temperature | 60-80°C |

| Final Step | Conversion to hydrochloride salt with HCl |

Novel Methodologies in Fenoxazoline Hydrochloride Synthesis

Research into the synthesis of related heterocyclic compounds, such as oxazolines and imidazolines, has introduced methodologies that could be adapted for Fenoxazoline synthesis. For instance, a one-pot synthesis of 2-oxazolines from carboxylic acids and 2-haloethylammonium salts using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) has been developed. nih.gov Another approach describes the synthesis of imidazolines from aromatic aldehydes and ethylenediamine in water, using pyridinium (B92312) hydrobromide perbromide as a reagent. organic-chemistry.org These methods offer potential for more environmentally friendly and efficient synthetic routes.

Derivatization and Analog Generation of Fenoxazoline Hydrochloride

The derivatization of the Fenoxazoline scaffold is a key area of research for developing new compounds with potentially enhanced or modified properties.

Chemical modifications of the Fenoxazoline structure can be targeted at several positions to generate analogs. Strategies often involve:

Substitution on the Phenolic Ring : The aromatic ring of the 2-isopropylphenol moiety can be further substituted to explore structure-activity relationships.

Modification of the Imidazoline Ring : Reactions such as N-alkylation or substitution on the carbon atoms of the imidazoline ring can be performed.

Alteration of the Ether Linkage : The ether bond can be replaced with other functional groups to create analogs with different chemical properties.

Studies on related 2-amino-2-oxazolines have shown that they can react with unsaturated carboxylic esters to form complex heterocyclic systems. nih.gov Such cycloaddition reactions could potentially be applied to Fenoxazoline to create novel derivatives.

For research purposes, such as in vitro and in vivo studies of drug metabolism and receptor binding, labeled versions of Fenoxazoline hydrochloride are necessary. The synthesis of isotopically labeled Fenoxazoline can be achieved by incorporating stable isotopes like ¹³C or ²H (deuterium) or radioactive isotopes such as ¹⁴C or ³H (tritium) into the molecule.

This is typically done by using a labeled precursor in one of the synthetic steps. For example, a radiolabeled methyl group could be introduced into the 2-chloromethyl-2-imidazoline precursor, or a labeled 2-isopropylphenol could be used. The subsequent synthesis would then proceed as with the unlabeled material, yielding labeled Fenoxazoline hydrochloride. These labeled compounds are invaluable for techniques like mass spectrometry-based metabolic profiling and positron emission tomography (PET) imaging. While specific literature on the synthesis of labeled Fenoxazoline is not abundant, the general principles of isotopic labeling in organic synthesis are well-established and applicable.

Molecular Pharmacology of Fenoxazoline Hydrochloride

Receptor Binding Affinity and Selectivity of Fenoxazoline (B1208475) Hydrochloride

The therapeutic action and potential side effects of fenoxazoline hydrochloride are determined by its binding affinity and selectivity for different adrenergic receptor subtypes.

Fenoxazoline hydrochloride is recognized as an α₁-adrenergic receptor agonist. It specifically targets alpha-adrenergic receptors located on the smooth muscle cells of blood vessels. patsnap.com The α₁-adrenergic receptor family is composed of three subtypes: α₁A, α₁B, and α₁D. amegroups.cnmdpi.com While fenoxazoline is known to act on α₁ receptors, detailed studies delineating its specific affinity and selectivity for each of the α₁A, α₁B, and α₁D subtypes are not extensively available in the public domain. However, the general class of α-agonists, to which fenoxazoline belongs, has been studied more broadly. For instance, studies on various α-agonists have shown a range of affinities and selectivities for the different α₁-adrenoceptor subtypes. nih.gov For example, the compound A61603 has been identified as a highly selective agonist for the α₁A-subtype. nih.gov In contrast, other agonists like adrenaline and noradrenaline are highly efficacious at all three subtypes. nih.gov

It is understood that fenoxazoline's primary action involves the activation of alpha-1 adrenergic receptors, with a secondary, less potent effect on alpha-2 adrenergic receptors. patsnap.com The affinity for α₁ receptors is central to its primary pharmacological effect. In vitro assays using isolated rat aorta rings can be employed to measure the vasoconstrictive potency (EC₅₀ values) of compounds like fenoxazoline. Additionally, receptor binding assays using radiolabeled ligands such as [³H]-prazosin for α₁ receptors and [³H]-clonidine for α₂ receptors can be used to assess selectivity.

Table 1: General Affinity Profile of α-Adrenergic Agonists

| Receptor Subtype | General Agonist Affinity | Role in Fenoxazoline Action |

| α₁-Adrenergic | High | Primary target for vasoconstriction. patsnap.com |

| α₂-Adrenergic | Lower | Contributes to vasoconstriction via a different mechanism. patsnap.com |

Currently, the known pharmacological action of fenoxazoline hydrochloride is centered on its interaction with α-adrenergic receptors. patsnap.com There is no significant information in the reviewed literature to suggest that fenoxazoline hydrochloride has clinically relevant interactions with non-adrenergic receptors.

Intracellular Signaling Pathways Modulated by Fenoxazoline Hydrochloride

As an α₁-adrenergic agonist, fenoxazoline hydrochloride initiates a well-defined intracellular signaling cascade upon binding to its receptor.

The activation of α₁-adrenergic receptors by fenoxazoline hydrochloride triggers the G-protein coupled receptor (GPCR) pathway. patsnap.comamegroups.cn Specifically, these receptors are coupled to the Gq/11 family of G-proteins. amegroups.cn The signaling cascade proceeds as follows:

Receptor Activation: Fenoxazoline binds to the α₁-adrenergic receptor, causing a conformational change.

G-Protein Activation: The activated receptor stimulates the associated Gq/11 protein.

Phospholipase C Activation: The Gq/11 protein then activates the enzyme phospholipase C (PLC). patsnap.com

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). patsnap.com

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.

Smooth Muscle Contraction: The increased intracellular Ca²⁺ concentration activates myosin light-chain kinase, which in turn phosphorylates the myosin light chain, leading to smooth muscle contraction and vasoconstriction.

The activation of α₂-adrenergic receptors, a secondary effect of fenoxazoline, involves the inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels, which also contributes to vasoconstriction by reducing vasodilation. patsnap.com

The primary mechanism of fenoxazoline hydrochloride does not directly involve the modulation of ion channels. patsnap.com Instead, its effect on ion concentration, specifically calcium, is a downstream consequence of the Gq/11 signaling pathway initiated by receptor activation. The release of intracellular calcium stores is the key event leading to its physiological effects. While some drugs can directly interact with and modulate ion channels, the current understanding of fenoxazoline's pharmacology points to an indirect influence on calcium dynamics through the GPCR cascade.

Prolonged or repeated exposure to an agonist like fenoxazoline hydrochloride can lead to receptor desensitization, a process where the cellular response to the drug diminishes over time. umn.edu This is a common regulatory mechanism for GPCRs. wikipedia.org The process of desensitization can occur through several mechanisms:

Receptor Phosphorylation: Agonist-occupied receptors can be phosphorylated by G-protein-coupled receptor kinases (GRKs). wikipedia.orgnih.gov

Arrestin Binding: This phosphorylation increases the affinity of the receptor for proteins called arrestins (such as β-arrestin). wikipedia.orgnih.gov

Uncoupling: The binding of arrestin to the receptor uncouples it from the G-protein, thereby preventing further signaling. wikipedia.org

Internalization (Endocytosis): The receptor-arrestin complex can be targeted for internalization into the cell via endocytosis. umn.edu

Downregulation: With chronic exposure, the total number of receptors on the cell surface can decrease, a process known as downregulation. umn.edu This can occur through the degradation of internalized receptors. umn.edu

This desensitization process explains why the efficacy of fenoxazoline may decrease with prolonged use.

Molecular Mechanisms of Action of Fenoxazoline Hydrochloride

Fenoxazoline hydrochloride is characterized primarily by its agonistic activity at α-adrenergic receptors. researchgate.net As a member of the imidazoline (B1206853) class of sympathomimetic amines, its principal mechanism of action involves the direct stimulation of these receptors located on the smooth muscle cells of blood vessels, particularly in the nasal mucosa. researchgate.netnih.gov This interaction initiates a cascade of intracellular events that leads to vasoconstriction, which in turn reduces blood flow and decreases swelling and congestion in the nasal passages. researchgate.net

The pharmacological activity of fenoxazoline is attributed to its function as an α-adrenergic agonist. nih.govnih.gov It shares this characteristic with other imidazoline derivatives like clonidine, oxymetazoline, and naphazoline, which also exert their effects through the activation of α-adrenergic and, in some cases, imidazoline receptors. researchgate.netnih.gov The current body of scientific literature focuses on the agonistic properties of fenoxazoline, and there is no significant evidence to suggest it possesses antagonistic modalities at these or other receptors. Its therapeutic application is founded on its capacity to act as a receptor agonist.

Based on a review of the available scientific literature, there is no direct evidence to suggest that fenoxazoline hydrochloride functions as an allosteric modulator. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site (the binding site of the endogenous ligand) and can modify the receptor's affinity or efficacy for the orthosteric ligand. nih.gov While allosteric modulation is a known mechanism for ligands at various receptors, including imidazoline receptors, current research on fenoxazoline has focused on its orthosteric agonist activity at α-adrenergic receptors. nih.govwikipedia.org

Structure-Activity Relationships (SAR) of Fenoxazoline Hydrochloride and its Analogs

The structure-activity relationships (SAR) for fenoxazoline and related imidazoline agonists provide critical insights into the structural requirements for potent α-adrenergic activity. These studies explore how the core structure and various substituents influence receptor binding and pharmacological effect.

The pharmacological activity of fenoxazoline is dictated by key pharmacophoric features characteristic of imidazoline-based α-adrenergic agonists. The essential components for receptor interaction include:

The Imidazoline Ring: This heterocyclic moiety is a fundamental component for this class of compounds. The positive charge on the nitrogen atoms can resonate within the ring, which is crucial for binding to the receptor. nih.gov

The Aromatic System: In fenoxazoline, this is a substituted phenyl ring (specifically, a 2-isopropylphenoxy group). This lipophilic group contributes to the binding affinity at the receptor. nih.govdrugbank.com

The Bridging Group: A specific linker connects the imidazoline ring to the aromatic system. In fenoxazoline, this is a methylene (B1212753) ether bridge (-O-CH₂-). The nature and length of this bridge are critical. Studies on analogous compounds like tolazoline (B1682396) have shown that a single carbon atom bridge provides the optimal separation between the phenyl and imidazoline rings for maximal affinity and efficacy. science.gov Extending or deleting this bridge significantly diminishes agonist activity. science.gov

These elements collectively form the pharmacophore responsible for the recognition and activation of α-adrenergic receptors.

Modifications to the substituents on the fenoxazoline scaffold have a pronounced impact on its receptor binding and activity.

The substitution pattern on the phenyl ring is a key determinant of activity. The ortho-isopropyl group in fenoxazoline contributes to its specific pharmacological profile. An analog, fenmetozole, shares the same chemical formula but has 3',4'-dichloro substituents on the phenyl ring instead of the ortho-isopropyl group, illustrating how substituent position and nature can alter the compound's properties. wikipedia.org

Furthermore, the addition of certain functional groups can have unexpected effects compared to other classes of adrenergic agonists. For instance, in phenethylamine-type agonists, the presence of a β-hydroxyl group on the side chain typically increases potency by 10- to 100-fold. nih.gov However, for imidazoline agonists like fenoxazoline, the introduction of a β-hydroxyl group leads to a decrease in activity at α₁-adrenergic receptors, highlighting a fundamental difference in how these two classes of ligands interact with the receptor binding pocket. nih.gov

| Compound | Key Structural Feature | Substitution on Phenyl Ring | Impact on Activity |

|---|---|---|---|

| Fenoxazoline | Methylene ether bridge | ortho-isopropyl | Established α-adrenergic agonist activity. researchgate.net |

| Fenmetozole | Methylene ether bridge | 3',4'-dichloro | An analog with altered phenyl substitution, expected to have a different pharmacological profile. wikipedia.org |

| Tolazoline-like Analogs | Modified carbon bridge | Varies | Extending or deleting the single-carbon bridge lowers receptor affinity and efficacy. science.gov |

| β-hydroxylated Imidazolines | β-hydroxyl group added | Varies | Decreased activity at α₁-adrenergic receptors, in contrast to phenethylamine (B48288) agonists. nih.gov |

The pharmacological activity of fenoxazoline is governed by specific steric and electronic properties of its molecular structure. Imidazoline agonists are known to bind to α-adrenergic receptors in a manner distinct from the classic phenethylamine agonists like epinephrine, suggesting different steric and electronic requirements for optimal interaction. nih.gov

Steric Effects: The size and spatial arrangement of substituents are critical. The bulky ortho-isopropyl group on the phenyl ring of fenoxazoline likely plays a significant steric role, influencing the molecule's conformation and how it fits into the receptor's binding site. The optimal separation between the imidazoline and aromatic rings, maintained by the bridging group, is another crucial steric factor. science.gov Any deviation from this optimal distance, for example, by altering the bridge length, can lead to a loss of activity, indicating a spatially constrained binding pocket. science.gov

Preclinical Pharmacokinetics and Biotransformation Studies of Fenoxazoline Hydrochloride

Absorption and Distribution Kinetics in In Vitro and Ex Vivo Models

The initial stages of a compound's journey in the body involve its absorption and distribution to various tissues. In vitro (cell-based) and ex vivo (tissue-based) models are fundamental in predicting these kinetic properties.

The ability of a compound to cross cellular barriers is a critical determinant of its absorption. While specific studies on the cellular permeability of fenoxazoline (B1208475) hydrochloride are not extensively detailed in publicly available literature, general principles of xenobiotic transport provide a framework for its likely mechanisms. openaccessjournals.com Compounds of similar size and properties often cross intestinal and other cellular barriers through a combination of passive diffusion and carrier-mediated transport. nih.gov

In vitro models, such as Caco-2 cell monolayers, are standard for assessing intestinal permeability. nih.gov For a compound like fenoxazoline, which has a basic pKa of 9.26, its ionization state at physiological pH would significantly influence its ability to passively diffuse across lipid membranes. ebi.ac.uk The un-ionized form is typically more lipid-soluble and thus more permeable.

Transport proteins, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, are also key players in cellular transport. nih.gov ABC transporters often function as efflux pumps, moving compounds out of cells, while SLC transporters can facilitate uptake. nih.gov The precise transporters involved in fenoxazoline hydrochloride's disposition would require specific investigation using cell lines that express these individual transporters. taconic.com

Following absorption, a compound is distributed throughout the body via the circulatory system. Preclinical studies in animal models are crucial for understanding this distribution pattern. fda.gov Whole-body autoradiography (WBA) is a common technique used to visualize the distribution of a radiolabeled compound in various tissues and organs. fda.govnih.gov

For fenoxazoline hydrochloride, distribution studies would likely be conducted in rodent models such as rats or mice. researchgate.netmdpi.com These studies would measure the concentration of the compound in key organs like the liver, kidneys, lungs, and brain relative to its concentration in plasma. fda.govnih.gov The liver and kidneys are primary organs of metabolism and excretion, respectively, and often show higher concentrations of foreign compounds. nih.gov

The ability of fenoxazoline hydrochloride to cross the blood-brain barrier is a significant aspect of its distribution profile. nih.gov This is influenced by its physicochemical properties, such as lipophilicity and molecular size, as well as its interaction with efflux transporters like P-glycoprotein (MDR1), which are highly expressed at the blood-brain barrier and actively pump xenobiotics out of the brain. taconic.com Studies using transgenic animal models that lack specific transporters can help elucidate their role in limiting brain penetration. taconic.com

Table 1: Illustrative Data on Tissue Distribution in Animal Models This table is for illustrative purposes, as specific quantitative data for fenoxazoline hydrochloride is not readily available in the cited literature.

| Tissue | Method | Animal Model | Illustrative Finding |

|---|---|---|---|

| Various Organs | Whole-Body Autoradiography (WBA) | Rat | Higher concentrations may be observed in excretory organs like the liver and kidneys compared to blood. nih.gov |

| Lung | High-Performance Liquid Chromatography (HPLC) | Rat | Tissue concentrations could be higher than corresponding plasma concentrations, indicating tissue affinity. nih.gov |

| Brain | HPLC / WBA | Mouse/Rat | Penetration across the blood-brain barrier might be limited due to efflux transporters. taconic.comnih.gov |

Enzymatic Metabolism and Metabolite Identification of Fenoxazoline Hydrochloride

Biotransformation, or metabolism, is the process by which the body chemically modifies xenobiotics, primarily to facilitate their excretion. nih.gov This process is typically divided into Phase I and Phase II reactions, which mainly occur in the liver. openaccessjournals.comnih.gov

Phase I reactions, predominantly catalyzed by the cytochrome P450 (CYP) enzyme superfamily, introduce or expose functional groups on the parent molecule. openaccessjournals.comnih.gov To identify the specific CYP enzymes responsible for metabolizing fenoxazoline hydrochloride, in vitro studies are performed using human liver microsomes (HLM) or recombinant human CYP enzymes. nih.govresearchgate.net

These experiments typically involve incubating fenoxazoline hydrochloride with different CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) and measuring the rate of its disappearance or the formation of metabolites. nih.govfrontiersin.orgnih.gov Chemical inhibitors or antibodies specific to certain CYP enzymes can also be used with HLM to pinpoint the key metabolic pathways. nih.govnih.gov The results of such studies would indicate which enzymes are primarily responsible for the initial breakdown of fenoxazoline hydrochloride. nih.gov

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates excretion. nih.govpharmaguideline.com Common Phase II pathways include glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs), sulfation (mediated by sulfotransferases, SULTs), and conjugation with glutathione (B108866) (mediated by glutathione S-transferases, GSTs). openaccessjournals.comdrughunter.com

Given the structure of fenoxazoline, which contains an oxygen and secondary amine groups, it could potentially undergo glucuronidation or sulfation after an initial Phase I hydroxylation reaction. ebi.ac.ukdrughunter.com In vitro studies using liver S9 fractions or hepatocytes, which contain both Phase I and Phase II enzymes, are used to investigate these pathways. researchgate.netevotec.com

Identifying the chemical structures of metabolites is essential for a complete understanding of a compound's biotransformation. evotec.com This is typically achieved by incubating the parent compound with in vitro systems like liver microsomes or hepatocytes and analyzing the resulting mixture using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as Q-TOF-MS. researchgate.netthermofisher.comnih.gov

The process involves comparing samples from the incubation with control samples to find new mass signals corresponding to potential metabolites. thermofisher.com The exact mass measurements and fragmentation patterns provided by HRMS allow for the confident identification of the elemental composition and structure of the metabolites. thermofisher.comnih.gov For fenoxazoline hydrochloride, potential metabolic pathways could include hydroxylation of the aromatic ring or isopropyl group, followed by Phase II conjugation. nih.govpharmaguideline.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Fenoxazoline hydrochloride |

| P-glycoprotein |

| UDP-glucuronosyltransferases (UGTs) |

| Sulfotransferases (SULTs) |

| Glutathione S-transferases (GSTs) |

Excretion Pathways in Preclinical Models

The elimination of a drug from the body, or excretion, is a critical component of its pharmacokinetic profile. In preclinical animal models, understanding the routes and mechanisms of excretion is fundamental to predicting the drug's behavior in humans. bauschhealth.com The primary routes of excretion for most drugs and their metabolites are through the kidneys into urine and through the liver into bile, which is then eliminated in the feces. bauschhealth.comwellbeingintlstudiesrepository.org

Preclinical studies typically utilize species such as rats, dogs, and monkeys to investigate these pathways. iu.edunih.gov These studies often involve the administration of the drug, sometimes radiolabeled, to allow for the tracking and quantification of the parent compound and its metabolites in urine, feces, and bile over a period of time. nih.gov The total recovery of the administered dose is calculated to ensure that all major excretion pathways have been accounted for. nih.gov

The relative contribution of each pathway (e.g., renal vs. biliary) is determined by measuring the amount of drug-related material in the collected excreta. This balance between renal and fecal excretion can vary significantly between species, influenced by factors such as drug metabolism, plasma protein binding, and the activity of drug transporters. iu.edumdpi.com

It is important to reiterate that the following descriptions are based on general principles of pharmacology and that specific data for fenoxazoline hydrochloride is not available in the reviewed literature.

Renal Clearance Mechanisms

Renal clearance involves three main physiological processes within the kidney: glomerular filtration, active tubular secretion, and passive tubular reabsorption. nih.gov

Glomerular Filtration: Unbound drug in the blood passing through the glomerulus is filtered into the nephron. The rate of filtration is dependent on the glomerular filtration rate (GFR) and the fraction of drug unbound to plasma proteins. researchgate.net

Active Tubular Secretion: Drug molecules can be actively transported from the blood into the tubular fluid by transporter proteins located in the proximal tubules. This is an energy-dependent process that can lead to a renal clearance rate greater than the GFR. nih.gov

Passive Tubular Reabsorption: As water is reabsorbed from the nephron, the concentration of the drug in the tubular fluid increases. If the drug is lipid-soluble and un-ionized, it can passively diffuse back into the bloodstream. The pH of the urine can influence the ionization state of a drug and thus affect the extent of reabsorption. nih.gov

In preclinical studies, renal clearance is determined by measuring the rate of drug excretion in the urine relative to its plasma concentration. Comparing the calculated renal clearance to the GFR (often estimated using a marker like creatinine (B1669602) or inulin) can provide insights into the net mechanism of renal handling (i.e., net secretion or net reabsorption). mdpi.com

Biliary Clearance Mechanisms

Biliary clearance describes the elimination of a drug from the liver into the bile. This process is heavily reliant on active transport systems within the hepatocytes. The drug must first be taken up from the blood into the liver cells (hepatic uptake) and then transported across the canalicular membrane into the bile (biliary excretion). iu.edufda.gov This pathway is particularly important for high molecular weight compounds and their conjugated metabolites (e.g., glucuronides). nih.gov

Preclinical evaluation of biliary clearance often requires the use of bile duct-cannulated animal models, typically in rats. escholarship.orgunc.edu This surgical procedure allows for the direct collection of bile and the quantification of the excreted drug and metabolites, providing a definitive measure of biliary elimination. unc.edu The data generated from these studies, such as the percentage of the dose excreted in bile, are crucial for understanding the potential for enterohepatic recirculation and for predicting drug-drug interactions involving hepatic transporters. drugbank.com Species differences in biliary excretion can be significant, with rats often exhibiting higher biliary clearance for many compounds compared to other species, including humans. iu.edu

Illustrative Data Tables

The following tables are illustrative examples of how data on excretion pathways might be presented. The values shown are not actual data for fenoxazoline hydrochloride.

Table 1: Illustrative Example - Cumulative Excretion of a Compound in Preclinical Species (% of Administered Dose)

| Species | Route of Administration | Time (h) | Urine (%) | Feces (%) | Total Recovery (%) |

| Rat | Intravenous | 48 | 35.2 | 60.5 | 95.7 |

| Dog | Intravenous | 72 | 55.8 | 41.1 | 96.9 |

Table 2: Illustrative Example - Renal and Biliary Clearance Parameters of a Compound in Rat

| Parameter | Value |

| Plasma Clearance (mL/min/kg) | 25.0 |

| Renal Clearance (mL/min/kg) | 8.8 |

| Biliary Clearance (mL/min/kg) | 15.1 |

| Fraction Excreted Unchanged in Urine (fe) | 0.35 |

Preclinical Pharmacodynamics and Efficacy Studies of Fenoxazoline Hydrochloride

In Vitro Functional Assays for Fenoxazoline (B1208475) Hydrochloride Activity

In vitro functional assays are crucial for determining the direct effects of a compound on specific biological targets in a controlled laboratory setting. These studies for Fenoxazoline hydrochloride focus on its interaction with adrenergic receptors and the subsequent cellular responses.

Isolated tissue bath studies are a classic pharmacological method used to evaluate the contractile or relaxant effects of a drug on smooth muscle tissues. nih.govnih.govscireq.com For Fenoxazoline hydrochloride, these assays are employed to quantify its vasoconstrictive properties. In a typical experimental setup, segments of vascular or nasal mucosal tissue are mounted in an organ bath containing a physiological salt solution, and changes in tissue tension are measured in response to the drug.

Table 1: Expected Effects of Fenoxazoline Hydrochloride in Isolated Tissue Bath Assays

| Tissue Type | Expected Response | Parameters Measured |

|---|---|---|

| Vascular Smooth Muscle (e.g., aortic rings) | Contraction | EC50, Maximum Contraction (Emax) |

Cell-based signaling assays are utilized to investigate the intracellular mechanisms that are triggered by the binding of a drug to its receptor. Fenoxazoline hydrochloride, as an alpha-adrenergic agonist, interacts with G-protein coupled receptors (GPCRs). nih.gov The specific downstream signaling pathways depend on the subtype of the alpha-adrenergic receptor being activated (alpha-1 or alpha-2).

Activation of alpha-1 adrenergic receptors typically involves the Gq protein, leading to the activation of phospholipase C, which in turn increases intracellular levels of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade ultimately results in an increase in intracellular calcium concentrations, leading to smooth muscle contraction. nih.gov Conversely, activation of alpha-2 adrenergic receptors is mediated by the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov

Table 2: Anticipated Signaling Pathways for Fenoxazoline Hydrochloride in Cell-Based Assays

| Receptor Subtype | G-Protein | Second Messenger | Cellular Response |

|---|---|---|---|

| Alpha-1 Adrenergic | Gq | ↑ IP3, ↑ DAG, ↑ Ca2+ | Smooth muscle contraction |

In Vivo Pharmacological Effects of Fenoxazoline Hydrochloride in Animal Models

In vivo studies in animal models are critical for understanding the integrated physiological effects of a drug in a whole organism. These studies provide insights into the compound's therapeutic efficacy and potential systemic effects.

The vasoconstrictive properties of Fenoxazoline hydrochloride, when administered systemically in animal models such as rats, are expected to produce changes in hemodynamic parameters. As an alpha-adrenergic agonist, systemic exposure can lead to an increase in peripheral vascular resistance, which in turn can elevate blood pressure. patsnap.comnih.gov

In a preclinical rodent model, the administration of Fenoxazoline hydrochloride would likely result in a dose-dependent increase in mean arterial pressure. nih.gov This hypertensive effect is a direct consequence of the vasoconstriction mediated by alpha-1 adrenergic receptors on vascular smooth muscle. nih.gov Continuous monitoring of blood pressure and heart rate in these models helps to characterize the cardiovascular profile of the compound. While specific studies on Fenoxazoline hydrochloride are limited, research on other imidazoline (B1206853) receptor agonists in spontaneously hypertensive rats has demonstrated dose-dependent effects on blood pressure. nih.gov

The primary therapeutic application of Fenoxazoline hydrochloride is as a nasal decongestant. patsnap.com In animal models, its efficacy in this regard can be evaluated by measuring changes in nasal airway resistance or nasal cavity volume. For instance, in a canine model, the intranasal administration of an alpha-agonist has been shown to be effective and long-acting in its decongestant effects on the nasal mucosa. nih.gov Similarly, studies in rats have been used to assess the lack of mucosal tissue toxicity and systemic effects after repeated nasal administration. nih.gov

The mechanism of nasal decongestion is the localized vasoconstriction within the nasal mucosa. patsnap.com By constricting the blood vessels, particularly the venous sinusoids, Fenoxazoline hydrochloride reduces blood flow to the area, leading to a decrease in tissue swelling and an improvement in nasal patency.

The potential for Fenoxazoline hydrochloride to cross the blood-brain barrier and exert effects on the central nervous system is a consideration in its preclinical evaluation. As a sympathomimetic agent, it has the potential to cause CNS stimulation, which could manifest as nervousness or insomnia. patsnap.com Conversely, some alpha-2 adrenergic agonists are known to have CNS depressant effects, leading to sedation. nih.gov The specific CNS effects of Fenoxazoline hydrochloride would depend on its ability to penetrate the CNS and its relative affinity for different adrenergic receptor subtypes within the brain. However, dedicated preclinical studies on the neuropharmacological effects of Fenoxazoline hydrochloride are not widely reported in the available literature.

Investigation of Therapeutic Potential of Fenoxazoline Hydrochloride in Disease Models

The therapeutic potential of fenoxazoline hydrochloride is rooted in its activity as a sympathomimetic agent that stimulates α-adrenergic receptors. patsnap.com Preclinical research in various animal models has been crucial for understanding how this α-adrenergic activity can be applied to different pathological conditions. These studies explore the compound's efficacy and mechanism of action in models that mimic human diseases, primarily focusing on conditions where vasoconstriction can provide symptomatic relief.

The primary mechanism of fenoxazoline hydrochloride, vasoconstriction via stimulation of alpha-adrenergic receptors, provides a theoretical basis for its investigation in models of hypotension, such as hemorrhagic shock. patsnap.comfrontiersin.org In such conditions, widespread vasodilation leads to a critical drop in blood pressure. The administration of an α-adrenergic agonist is intended to counteract this by constricting peripheral blood vessels, thereby increasing vascular resistance and raising blood pressure.

Preclinical studies on other vasopressor agents in animal models of acute hemorrhagic hypotension have demonstrated that this mechanism can be effective. For instance, studies in rat and dog models of severe hemorrhagic shock show that potent vasopressors can produce a rapid and sustained hypertensive effect, stabilizing hemodynamics and improving short-term survival. frontiersin.org The activation of α1-adrenergic receptors on vascular smooth muscle is a key component of this response.

While the mechanistic principle is well-established for the α-agonist class, specific preclinical studies evaluating fenoxazoline hydrochloride as a primary vasopressor in animal models of hypotensive shock are not extensively documented in publicly available literature. Such research would be necessary to characterize its specific efficacy, potency, and duration of action in comparison to other established vasopressor agents in these critical care models. The primary clinical application and research focus for fenoxazoline has historically been its topical use as a nasal decongestant rather than as a systemic agent for managing hypotension. patsnap.com

Table 1: Theoretical Mechanistic Effects of α-Adrenergic Receptor Activation in Hypotension

| Receptor Subtype | Location | Second Messenger Pathway | Physiological Effect Relevant to Hypotension |

|---|---|---|---|

| α1-Adrenergic | Vascular Smooth Muscle | Activation of Phospholipase C | Vasoconstriction, Increase in Systemic Vascular Resistance |

| α2-Adrenergic | Presynaptic Nerve Terminals | Inhibition of Adenylate Cyclase | Inhibition of Norepinephrine Release (can modulate blood pressure) |

| α2-Adrenergic | Vascular Smooth Muscle | Inhibition of Adenylate Cyclase | Vasoconstriction |

This table outlines the general mechanisms by which alpha-adrenergic agonists could influence blood pressure in a hypotensive state. Specific data for Fenoxazoline Hydrochloride in these models is not available.

Allergic rhinitis is an inflammatory condition of the nasal mucosa, with nasal congestion being one of the most prominent and bothersome symptoms. nih.gov This congestion results from vasodilation and increased vascular permeability in the nasal passages. Fenoxazoline hydrochloride, as an α-adrenergic agonist, directly counteracts this by causing vasoconstriction of the blood vessels within the nasal mucosa, which reduces tissue edema and lowers airway resistance. patsnap.comnih.gov

Preclinical animal models are essential for evaluating the efficacy of treatments for allergic rhinitis. nih.gov Common models involve sensitizing animals, such as mice or rats, to an allergen like ovalbumin or house dust mite extract to induce an allergic inflammatory response in the nasal airways. e-ceo.orgresearchgate.net Efficacy of a test compound is then measured by assessing various parameters.

While fenoxazoline's mechanism of action is directly relevant to alleviating a key symptom of allergic rhinitis, specific efficacy data from such preclinical models are not widely published. However, the well-documented efficacy of similar α-agonist decongestants, such as xylometazoline, in relieving nasal congestion associated with rhinitis provides a strong rationale for its utility. nih.gov In these models, a compound like fenoxazoline would be expected to demonstrate a significant reduction in nasal congestion, which could be measured through techniques like rhinomanometry or by observing changes in breathing patterns in the animal models.

Table 2: Common Endpoints in Preclinical Allergic Rhinitis Models for Assessing Decongestant Efficacy

| Parameter Measured | Description | Expected Effect of an α-Adrenergic Agonist |

|---|---|---|

| Nasal Airway Resistance | A measure of airflow obstruction in the nasal passages. | Decrease |

| Nasal Mucosal Blood Flow | Direct measurement of blood circulation in the nasal tissue. | Decrease |

| Histological Analysis | Microscopic examination of nasal tissue for signs of edema and inflammation. | Reduction in mucosal edema |

| Symptomatic Behaviors | Observation of sneezing and nasal rubbing frequency in conscious animals. | No direct effect expected on sneezing/itching (histamine-driven), but may reduce discomfort associated with blockage. |

This table represents typical parameters evaluated in animal models of allergic rhinitis. Specific outcome data for Fenoxazoline Hydrochloride was not identified in the searched literature.

The therapeutic potential of α-adrenergic agonists extends beyond nasal congestion and hypotension. Preclinical research has explored the role of these agents in a variety of other disease models, suggesting broader potential applications for compounds with this mechanism of action, including fenoxazoline hydrochloride.

Ophthalmology: Alpha-2 adrenergic agonists, such as brimonidine (B1667796) and clonidine, are utilized in models of glaucoma. Their mechanism in these models involves reducing aqueous humor production and increasing uveoscleral outflow, which collectively lower intraocular pressure. wikipedia.org

Central Nervous System (CNS) Disorders: The modulation of noradrenergic pathways via α2-receptors is a key area of investigation. In preclinical models of Attention-Deficit/Hyperactivity Disorder (ADHD), α2-agonists like guanfacine (B1203898) have been shown to improve functioning of the prefrontal cortex. nih.gov Furthermore, these agents are studied for their sedative and analgesic properties, which are mediated by the suppression of nociceptive neurons and a reduction in central nervous system sympathetic outflow. wikipedia.orgnih.gov

Pain Management: Preclinical studies have shown that α2-adrenergic agonists can reduce postoperative pain and opioid consumption. This is attributed to their ability to inhibit nociceptive neurons in the spinal column. nih.govresearchgate.net

The specific activity of fenoxazoline hydrochloride at α1 and α2 receptor subtypes would determine its suitability for these alternative therapeutic applications. Its profile as a general α-agonist suggests it would primarily induce vasoconstriction, but further characterization of its subtype selectivity and ability to cross the blood-brain barrier would be required to explore its potential in these other disease models.

Table 3: Investigational Areas for α-Adrenergic Agonists in Preclinical Models

| Therapeutic Area | Receptor Subtype Primarily Targeted | Preclinical Model Application/Finding |

|---|---|---|

| Glaucoma | α2-Adrenergic | Reduction of intraocular pressure in animal models. wikipedia.org |

| ADHD | α2A-Adrenergic | Improvement of cognitive and behavioral deficits in relevant animal models. nih.gov |

| Analgesia | α2-Adrenergic | Reduction of pain responses and decreased need for opioids in postoperative pain models. researchgate.net |

| Heart Failure | α1-Adrenergic | In some models, shown to mediate adaptive and protective effects, including positive inotropy. nih.gov |

Advanced Analytical Methodologies for Fenoxazoline Hydrochloride Research

Chromatographic Techniques for Fenoxazoline (B1208475) Hydrochloride Quantification and Purity Analysis

Chromatographic methods are fundamental for separating Fenoxazoline hydrochloride from its impurities and degradation products. These techniques provide the high resolution necessary for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Fenoxazoline hydrochloride. rjpbcs.com A selective, specific, and sensitive reversed-phase HPLC (RP-HPLC) method has been developed for the determination of Fenoxazoline and its degradation impurities. rjpbcs.com The chromatographic separation is typically achieved on a C18 column, such as a Kromasil C18, using a gradient or isocratic elution of a mobile phase. rjpbcs.com

One developed method utilizes a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer. rjpbcs.com Satisfactory separation was achieved with a mobile phase containing 45% acetonitrile for one phase and 80% acetonitrile for a second phase. rjpbcs.com Another stability-indicating HPLC method employed an isocratic mobile phase of Methanol and 10 mM Ammonium (B1175870) acetate (B1210297) (55:45 v/v) with 0.3% triethylamine, with the pH adjusted to 4 using formic acid. innovareacademics.in Detection is commonly performed using a PDA (Photodiode Array) detector at a wavelength of 230 nm. rjpbcs.com These methods have proven effective in separating Fenoxazoline from its degradants with good peak shape and resolution in a single analytical run. rjpbcs.com The method has been validated according to ICH guidelines and demonstrated linearity over a concentration range of 0.07-100 µg/ml. innovareacademics.in

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Kromasil C18 | Not Specified |

| Mobile Phase | Gradient elution with varying concentrations of Acetonitrile (45% to 80%) | Methanol: 10 mM Ammonium acetate (55:45 v/v) with 0.3% triethylamine, pH 4 (formic acid) |

| Detection | PDA at 230 nm | UV/MS |

| Flow Rate | Not Specified | 0.5 ml/min |

| Linearity Range | Not Specified | 0.07-100 µg/ml |

| LOD | Not Specified | 0.02 µg/ml |

| LOQ | Not Specified | 0.07 µg/ml |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. openaccessjournals.com Its application in the pharmaceutical industry is widespread, particularly for the analysis of residual solvents, determination of impurities, and quality control. scirp.orgdrawellanalytical.com While Fenoxazoline hydrochloride itself is a non-volatile salt, GC can be applied to analyze volatile precursors or impurities that may be present from its synthesis. The compound could potentially be analyzed after a derivatization step to make it more volatile. semanticscholar.org The coupling of GC with a mass spectrometer (GC-MS) is a documented spectral analysis method for Fenoxazoline, indicating its utility in identifying volatile components associated with the compound. nih.gov

Spectroscopic Approaches for Fenoxazoline Hydrochloride Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Fenoxazoline hydrochloride. These methods provide detailed information about the molecule's structure, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous elucidation of molecular structures. core.ac.ukresearchgate.net For Fenoxazoline hydrochloride, ¹H-NMR spectroscopy has been successfully used to confirm its chemical structure. rjpbcs.com The ¹H-NMR spectrum, typically recorded on a 400 MHz instrument in a solvent like CDCl₃, provides distinct signals corresponding to each proton in the molecule. rjpbcs.com The chemical shifts (δ) and their splitting patterns are interpreted to confirm the arrangement of atoms and functional groups within the Fenoxazoline structure. rjpbcs.com

| Proton Assignment | Observed δ value (ppm) | Interpretation |

|---|---|---|

| Aromatic Protons | 6.8-7.2 | Signals corresponding to the protons on the phenyl ring. |

| -OCH₂- | 4.2 | Singlet corresponding to the methylene (B1212753) protons adjacent to the ether oxygen. |

| -CH₂-CH₂- (imidazoline ring) | 3.6-3.8 | Multiplets for the methylene protons of the dihydroimidazole (B8729859) ring. |

| -CH- (isopropyl) | 3.2 | Septet for the methine proton of the isopropyl group. |

| -CH₃ (isopropyl) | 1.2 | Doublet for the methyl protons of the isopropyl group. |

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of Fenoxazoline hydrochloride and for identifying its metabolites and degradation products. nih.govijpras.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the parent drug and its related substances. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is extensively used in forced degradation studies to identify impurities. rjpbcs.com In studies on Fenoxazoline, LC-MS has been used to obtain the mass spectra of degradation products formed under basic and oxidative stress conditions. rjpbcs.com For instance, the molecular ion peak for an oxidative degradation impurity (Impurity-3) was observed at m/z 235.1 (M+H)⁺. rjpbcs.com Another impurity (Impurity-2) showed a molecular ion peak at m/z 136.9 (M+H)⁺. rjpbcs.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ions, which helps in the precise characterization of these novel impurities. innovareacademics.insciex.com

| Compound | Observed m/z (M+H)⁺ | Identification |

|---|---|---|

| Impurity-2 | 136.9 | Degradation Product |

| Impurity-3 (N-oxide) | 235.1 | Oxidative Degradation Product |

| 2-(2-isopropylphenoxy)-N-(2-aminoethyl) acetamide (B32628) | Not Specified | Novel Degradation Product |

| 2-(2-isopropylphenoxy) acetic acid | Not Specified | Novel Degradation Product |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for the fundamental characterization of Fenoxazoline hydrochloride.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Fenoxazoline would exhibit characteristic absorption bands corresponding to C-H bonds (aromatic and aliphatic), the C-O ether linkage, C=N of the imidazoline (B1206853) ring, and N-H bonds. nih.gov This technique is useful for confirming the identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for quantitative analysis and as a detection method in HPLC. researchgate.net Fenoxazoline hydrochloride exhibits UV absorbance due to the electronic transitions within the aromatic ring. In HPLC analysis, a detection wavelength of 230 nm is commonly used for the quantification of Fenoxazoline and its impurities, indicating significant absorbance in this region of the UV spectrum. rjpbcs.com

Bioanalytical Methods for Fenoxazoline Hydrochloride in Biological Matrices (Preclinical Samples)

The quantitative analysis of fenoxazoline hydrochloride in complex biological matrices, such as plasma, tissues, and other bodily fluids, is crucial for preclinical pharmacokinetic and metabolic studies. Bioanalytical methods must be robust, sensitive, and selective to accurately measure the low concentrations of the analyte often present in these samples. The development of such methods involves meticulous optimization of sample preparation, chromatographic separation, and detection parameters to overcome challenges posed by endogenous interferences.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its high sensitivity and specificity. The primary goal is to develop and validate a method that can reliably quantify fenoxazoline hydrochloride, ensuring that the data generated is accurate and reproducible for the evaluation of the drug's behavior in biological systems.

Effective sample preparation is a critical first step in the bioanalytical workflow, aiming to isolate fenoxazoline hydrochloride from the complex biological matrix and remove interfering components like proteins and lipids. The choice of technique depends on the nature of the biological matrix, the physicochemical properties of the analyte, and the required sensitivity of the assay. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.comnih.gov

Protein Precipitation (PPT): This is often the simplest and fastest method for plasma and serum samples. researchgate.net It involves adding an organic solvent, such as acetonitrile or methanol, to the biological sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed. This method is advantageous for high-throughput screening due to its simplicity and speed.

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase can be adjusted to ensure the analyte is in a non-ionized state, maximizing its partitioning into the organic layer. This technique provides a cleaner extract compared to PPT but is more labor-intensive. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample cleanup method. ijpsjournal.comamericanpharmaceuticalreview.com It utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. SPE can provide significant sample concentration and results in a very clean extract, which is beneficial for minimizing matrix effects in LC-MS/MS analysis. nih.govamericanpharmaceuticalreview.com

The selection of the most suitable sample preparation technique is a balance between recovery, cleanliness of the extract, throughput, and cost.

Table 1: Comparison of Common Sample Preparation Techniques for Bioanalysis

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Analyte is separated from precipitated proteins using an organic solvent. | Fast, simple, cost-effective, high-throughput. | Less clean extract, potential for matrix effects and ion suppression. |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquids based on solubility. | Cleaner extracts than PPT, can handle larger sample volumes. | More time-consuming, requires larger volumes of organic solvents, emulsion formation can be an issue. |

| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted. | High selectivity, very clean extracts, high recovery and concentration factor, automation-friendly. | More complex method development, higher cost per sample. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in biological matrices due to its superior sensitivity and selectivity. mdpi.comnih.gov A typical LC-MS/MS method for fenoxazoline hydrochloride would involve optimizing both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: The goal of the liquid chromatography step is to separate fenoxazoline hydrochloride from any remaining endogenous components of the biological matrix. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for this purpose.

Stationary Phase: A C18 column is a common choice, providing good retention and separation for moderately polar compounds like fenoxazoline. mdpi.comijper.org

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (like water with a buffer such as ammonium acetate or formic acid) and an organic solvent (such as acetonitrile or methanol). ijper.orginnovareacademics.in A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation and sharp peak shapes. mdpi.com

Mass Spectrometric Detection: Tandem mass spectrometry provides high selectivity and sensitivity for detection.

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally suitable for molecules like fenoxazoline, which can be readily protonated. ijper.org

Detection Mode: Multiple Reaction Monitoring (MRM) is the most common mode for quantification. ijper.org In this mode, a specific precursor ion (the protonated molecule of fenoxazoline, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the chances of interference from other compounds. innovareacademics.in The selection of optimal MRM transitions is a key step in method development to achieve the highest sensitivity and specificity.

A validated LC-MS/MS method will exhibit linearity over a specific concentration range, with a defined lower limit of quantification (LLOQ), and will be demonstrated to be accurate and precise. innovareacademics.in

Table 2: Illustrative LC-MS/MS Parameters for Fenoxazoline Hydrochloride Analysis

| Parameter | Typical Condition | Purpose |

| Liquid Chromatography | ||

| Column | C18 (e.g., 50 x 4.6 mm, 5 µm) ijper.org | Separation of analyte from matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water mdpi.comnih.gov | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol mdpi.cominnovareacademics.in | Organic component for elution. |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.netinnovareacademics.in | Controls the speed of separation. |

| Injection Volume | 5 - 20 µL | Volume of prepared sample introduced into the system. |

| Column Temperature | 30 - 45°C mdpi.comijper.org | Ensures reproducible retention times. |

| Mass Spectrometry | ||

| Ion Source | Electrospray Ionization (ESI), Positive Mode ijper.org | Generates charged ions from the analyte for MS detection. |

| Precursor Ion (Q1) | [M+H]⁺ for Fenoxazoline | Selects the mass of the intact protonated drug molecule. |

| Product Ion (Q3) | Specific fragment ion | Selects a specific fragment for highly selective detection. |

| Collision Gas | Argon or Nitrogen | Used to fragment the precursor ion in the collision cell. |

Crystallographic Studies of Fenoxazoline Hydrochloride (if available)

As of the current literature review, detailed crystallographic data from single-crystal X-ray diffraction analysis for fenoxazoline hydrochloride are not widely available in published scientific journals or public crystallographic databases. Such studies are essential for definitively determining the three-dimensional atomic arrangement of the molecule in its solid state.

X-ray crystallography would provide precise information on bond lengths, bond angles, and torsion angles, confirming the molecular conformation. Furthermore, it would elucidate the crystal packing, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces that stabilize the crystal lattice. This information is invaluable for understanding the compound's physicochemical properties, including solubility, stability, and polymorphism. While the chemical structure is known, empirical data from crystallographic analysis is required for a complete solid-state characterization. mdpi.com

Mechanistic Toxicology and Cellular Pathophysiology of Fenoxazoline Hydrochloride Preclinical Focus

Cytotoxicity and Apoptotic Pathways Induced by Fenoxazoline (B1208475) Hydrochloride in Cell Lines

Direct studies detailing the cytotoxic effects and apoptotic pathways induced specifically by fenoxazoline hydrochloride in cell lines are not extensively available in the public domain. However, the broader class of imidazoline (B1206853) receptor agonists and related compounds has been evaluated for such effects. For instance, some antihypertensive drugs that interact with imidazoline receptors have been associated with apoptosis in certain cell types. Doxazosin, an alpha-1 adrenergic receptor antagonist that also has effects on imidazoline receptors, has been shown to induce apoptosis in cells expressing hERG K+ channels nih.gov. This suggests that interactions with specific membrane receptors can trigger programmed cell death pathways nih.gov.

The induction of apoptosis is a complex process that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis mdpi.com. For some quinazoline (B50416) derivatives, which share some structural similarities with imidazolines, pro-apoptotic effects have been observed through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 nih.gov. While these findings are not directly on fenoxazoline hydrochloride, they provide a framework for potential mechanisms of cytotoxicity that could be investigated in future studies.

Organ-Specific Toxicological Mechanisms of Fenoxazoline Hydrochloride in Animal Models

Preclinical data on the organ-specific toxicology of fenoxazoline hydrochloride is limited. However, its classification as an imidazoline derivative and an alpha-adrenergic agonist provides insights into its potential target organs for toxicity, primarily the cardiovascular and central nervous systems nih.govscienceopen.com. The toxic effects of imidazoline receptor agonists are often extensions of their pharmacological actions nih.gov.

As an alpha-adrenergic agonist, fenoxazoline hydrochloride's primary pharmacological effect is vasoconstriction. In preclinical animal models, overdose or systemic exposure to imidazoline agonists can lead to significant cardiovascular toxicity. The most common effects observed are bradycardia (slow heart rate) and hypotension (low blood pressure), although transient hypertension may occur initially nih.gov. These effects are largely attributed to the stimulation of alpha-2 adrenergic and I1-imidazoline receptors in the central nervous system, which leads to a reduction in sympathetic outflow to the cardiovascular system nih.govwikipedia.org.

The table below summarizes the potential cardiovascular toxicities associated with imidazoline receptor agonists, which may be relevant to fenoxazoline hydrochloride.

| Toxic Effect | Mechanism |

| Bradycardia | Central sympatholytic action, reducing heart rate. |

| Hypotension | Decreased sympathetic tone leading to vasodilation. |

| Transient Hypertension | Peripheral alpha-1 and alpha-2 adrenergic receptor stimulation causing initial vasoconstriction. |

It is important to note that these effects are typically observed at exposures exceeding the intended therapeutic range for topical nasal decongestion.

The central nervous system (CNS) is a primary target for the toxic effects of imidazoline receptor agonists. The most frequently reported neurological effect in animal models and human poisonings is CNS depression, which can range from mild sedation to coma nih.gov. This sedative effect is mediated by the agonistic activity at alpha-2 adrenergic receptors in the brainstem nih.gov. Other reported neurological toxicities include respiratory depression, miosis (constriction of the pupils), and hypothermia nih.gov. These effects are consistent with a generalized depression of the central nervous system.

The table below outlines the potential neurological toxicities of imidazoline receptor agonists.

| Toxic Effect | Mechanism |

| CNS Depression | Agonism at central alpha-2 adrenergic receptors leading to reduced neuronal firing. |

| Respiratory Depression | Depression of the respiratory centers in the brainstem. |

| Miosis | Central nervous system-mediated effect on the oculomotor nerve. |

| Hypothermia | Action on thermoregulatory centers in the hypothalamus. |

Genotoxicity and Mutagenicity Assessments of Fenoxazoline Hydrochloride in In Vitro Systems

It is crucial to note that these findings were for a specific series of amino-oxazoline compounds and may not be directly extrapolated to fenoxazoline hydrochloride without specific testing. Furthermore, the same study noted that methylation of the oxazoline (B21484) ring, particularly at the 5-position, significantly reduced the mutagenic effect. The structure of fenoxazoline hydrochloride would need to be compared to these tested compounds to better assess this potential liability.

The table below summarizes the findings on the genotoxicity of some amino-oxazoline derivatives.

| Test System | Compound Class | Result | Proposed Mechanism |

| Salmonella typhimurium (Ames test) | 2-amino-oxazolines | Mutagenic | Alkylation of DNA by the oxazoline ring. |

| V79 Chinese hamster cells | 1-methyl-4-(2-oxazoline-2-ylamino)-indazole | Genotoxic | Not specified |

| Saccharomyces cerevisiae D7 | 1-methyl-4-(2-oxazoline-2-ylamino)-indazole | Genotoxic | Not specified |

Interaction of Fenoxazoline Hydrochloride with Cellular Stress Responses

Information specifically detailing the interaction of fenoxazoline hydrochloride with cellular stress responses is not available. However, as an alpha-adrenergic agonist, its mechanism of action involves the activation of specific signaling pathways that could potentially intersect with cellular stress responses. Alpha-1 adrenergic receptors, for example, are coupled to the activation of phospholipase C, leading to increases in intracellular calcium and the activation of protein kinase C nih.gov. Large or sustained increases in intracellular calcium can be a trigger for cellular stress, leading to the activation of various stress-responsive pathways.

Furthermore, alpha-2 adrenergic receptor stimulation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels nih.gov. The cAMP signaling pathway is a key regulator of many cellular processes, and its modulation can influence cellular responses to stress. The broader class of imidazoline receptor agonists has been linked to various downstream signaling events, including the modulation of ion channels and enzymes involved in catecholamine synthesis, which could also play a role in the cellular response to stress medchemexpress.com. However, without direct experimental evidence, the interaction of fenoxazoline hydrochloride with cellular stress responses remains speculative.

Future Directions and Unexplored Avenues in Fenoxazoline Hydrochloride Research

Development of Next-Generation Alpha-Adrenergic Modulators Based on Fenoxazoline (B1208475) Hydrochloride Scaffold

The chemical architecture of fenoxazoline hydrochloride serves as a promising starting point for the rational design of next-generation alpha-adrenergic modulators. The imidazoline (B1206853) ring is a common feature in many α2-adrenergic receptor (α2-AR) ligands; however, this moiety is also associated with off-target effects due to interactions with imidazoline receptors, which can lead to undesirable side effects. mdpi.comnih.gov A key future direction is the development of novel scaffold agonists that retain the desired adrenergic activity but exhibit greater selectivity and an improved safety profile. mdpi.com

Research efforts are increasingly focused on creating agonists that are not only subtype-selective (e.g., α2A vs. α2B) but also biased towards specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways). nih.govmdpi.com By systematically modifying the fenoxazoline scaffold—for instance, by altering the phenoxy group, the alkyl linker, or the imidazoline ring itself—it may be possible to fine-tune the molecule's interaction with the receptor's binding pocket. This approach could lead to the discovery of "bitopic" agonists that engage both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor, potentially enhancing both affinity and selectivity. mdpi.comsemanticscholar.org Such novel modulators could offer enhanced therapeutic benefits for conditions like hypertension, chronic pain, and neurodegenerative disorders, moving far beyond the compound's original application. researchnester.comnih.gov

Application of Computational Chemistry and In Silico Modeling to Fenoxazoline Hydrochloride

Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery and providing deep molecular insights, which can be extensively applied to fenoxazoline hydrochloride research. These methods allow for the efficient screening of virtual compound libraries, the prediction of molecular properties, and the elucidation of complex interactions between a ligand and its biological target. tandfonline.combohrium.com For fenoxazoline and its derivatives, computational approaches can guide the synthesis of new molecules with optimized pharmacological profiles, reducing the time and cost associated with traditional laboratory-based screening. researchgate.net

In silico techniques can predict various pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for the development of viable drug candidates. dergipark.org.tr By building robust computational models, researchers can prioritize the synthesis of analogs that are most likely to possess the desired activity and drug-like properties.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand like fenoxazoline and its receptor at an atomic level. Docking studies can predict the preferred binding orientation of fenoxazoline or its analogs within the binding pocket of adrenergic and imidazoline receptors. nih.govnih.gov These simulations rely on the three-dimensional crystal structures of target receptors to calculate a binding affinity score, which helps in identifying promising candidates from a virtual library. osti.gov

Following docking, MD simulations can be employed to observe the dynamic behavior of the ligand-receptor complex over time. tandfonline.com These simulations provide crucial information on the stability of the binding pose, the specific amino acid residues involved in the interaction, and the conformational changes induced in the receptor upon ligand binding. semanticscholar.org This detailed understanding is essential for explaining the molecular basis of agonist specificity and for rationally designing new molecules with improved affinity and efficacy. nih.gov

Table 1: Illustrative Molecular Interactions for Alpha-Adrenergic Agonists from Docking Studies

| Interaction Type | Key Amino Acid Residues (Example) | Potential Role in Binding |

|---|---|---|

| Hydrogen Bonding | Asp113, Ser200, Ser204 | Anchoring the ligand in the binding pocket; critical for affinity. |

| Hydrophobic Interactions | Val114, Phe390, Tyr394 | Stabilizing the ligand's position; contributing to selectivity. |

| π-π Stacking | Phe391, Tyr196 | Enhancing binding affinity through aromatic ring interactions. |

| Ionic Interactions | Asp113 | Strong electrostatic interaction with the protonated amine of the ligand. |

This table illustrates the types of molecular interactions that would be investigated for Fenoxazoline hydrochloride and its analogs using molecular docking and dynamics simulations. Data is representative of findings for α2A-adrenergic receptor agonists. nih.govmdpi.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For fenoxazoline, QSAR studies would involve synthesizing a series of analogs with systematic structural modifications and measuring their binding affinity for specific receptors. researchgate.net Statistical methods, such as multiple linear regression, are then used to build a model that links the compounds' physicochemical properties (descriptors) to their activity. tandfonline.comtandfonline.com

These descriptors can include electronic properties (e.g., partial atomic charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP or logD). tandfonline.com A validated QSAR model can be used to predict the biological activity of new, yet-to-be-synthesized fenoxazoline analogs, thereby guiding medicinal chemistry efforts toward more potent and selective compounds. researchgate.net This approach is particularly valuable for optimizing ligands for imidazoline receptors, where high selectivity is crucial for therapeutic development. nih.govbenthamdirect.com

Table 2: Key Descriptors in QSAR Models for Imidazoline Receptor Ligands

| Descriptor Category | Specific Descriptor Example | Impact on Receptor Affinity (Example) |

|---|---|---|

| Lipophilicity | logD (Distribution Coefficient) | An increase in value often correlates with higher binding affinity. |

| Electronic | Partial Atomic Charge on N-2 | A decrease in the negative charge on the heterocyclic nitrogen can improve affinity. |

| Global Molecular | Dipole Moment | An increase in the dipole moment may predict better receptor selectivity and affinity. |

This table highlights key physicochemical descriptors that have been shown to be statistically significant in QSAR models for predicting the binding affinity of imidazoline receptor ligands. researchgate.nettandfonline.comtandfonline.com